molecular formula C7H4BrIN2 B7886384 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine

7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B7886384
M. Wt: 322.93 g/mol
InChI Key: HOECLEPKMMURHQ-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine and iodine atoms attached to the pyrrolo[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine typically starts with 1H-pyrrolo[3,2-c]pyridine as the starting material. The bromination reaction is carried out using N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position of the pyrrolo[3,2-c]pyridine ring . The iodination is then achieved by reacting the intermediate with an appropriate iodinating agent, such as iodine or an iodine-containing compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Iodine or Iodinating Agents: Used for introducing the iodine atom.

    Palladium Catalysts: Employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrrolopyridine derivatives with different functional groups attached to the core structure .

Scientific Research Applications

7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of pyrrolopyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and iodine atoms allows for versatile functionalization and modification, making it a valuable compound in synthetic chemistry and drug discovery.

Biological Activity

7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique substitution pattern, characterized by the presence of both bromine and iodine atoms, imparts distinct chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C7_7H4_4BrI N2_2
  • IUPAC Name : this compound

This compound is synthesized through bromination and iodination reactions starting from 1H-pyrrolo[3,2-c]pyridine, typically using reagents like N-bromosuccinimide (NBS) for bromination and iodine for iodination .

Anticancer Properties

Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer activities. For instance, compounds based on the pyrrolo[3,2-c]pyridine scaffold have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis . In vitro studies have demonstrated that this compound can inhibit specific cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. For example, it has shown potential as an inhibitor of MPS1 (Monopolar Spindle 1), a kinase involved in cell cycle regulation. In one study, a related pyrrolopyridine compound displayed an IC50 value of 0.025 μM against MPS1, indicating potent inhibitory activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to stabilize inactive conformations of target proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of kinase inhibition where conformational changes are critical for enzymatic function .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridineStructureModerate kinase inhibition
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridineStructureLow cytotoxicity in cancer cell lines
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridineStructureEffective against specific tumor types

Case Studies

Several studies have highlighted the efficacy of pyrrolopyridine derivatives in preclinical models:

  • Study on FGFR Inhibition : A series of pyrrolopyridine derivatives were synthesized and tested for FGFR inhibition. Among them, this compound showed significant potency in inhibiting tumor growth in xenograft models .
  • MPS1 Inhibition Study : A study demonstrated that a compound derived from the pyrrolo[3,2-c]pyridine scaffold exhibited a favorable pharmacokinetic profile and inhibited MPS1 effectively in human tumor cell lines .

Properties

IUPAC Name

7-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOECLEPKMMURHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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